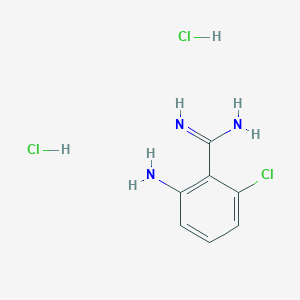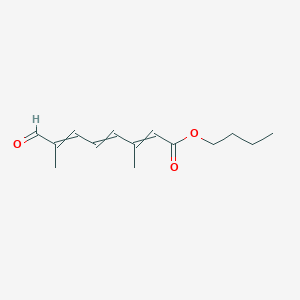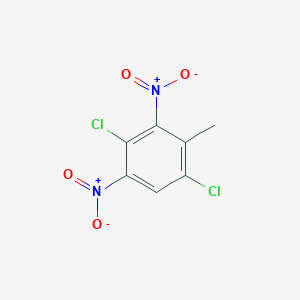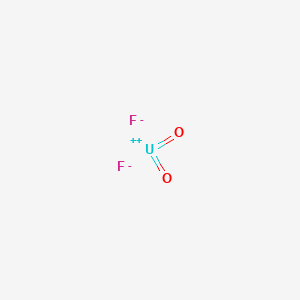
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a chlorine atom attached to a benzimidamide core. This compound is often used in research due to its reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride typically involves the reaction of 2-Amino-6-chlorobenzimidazole with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Amino-6-chlorobenzimidazole.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including recrystallization and filtration to obtain the pure dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Dechlorinated compounds.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anticancer agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but contains a sulfur atom instead of an amide group.
2-Amino-6-chloropyrimidine: Contains a pyrimidine ring instead of a benzimidamide core.
2-Amino-6-chlorobenzoxazole: Contains an oxygen atom in the ring structure.
Uniqueness
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is unique due to its specific combination of an amino group and a chlorine atom attached to a benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H10Cl3N3 |
|---|---|
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
2-amino-6-chlorobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H8ClN3.2ClH/c8-4-2-1-3-5(9)6(4)7(10)11;;/h1-3H,9H2,(H3,10,11);2*1H |
Clé InChI |
GFDHRKOVNQEVGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=N)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)

![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)



